Cas no 2411257-53-7 (tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)

tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate
- tert-butyl N-[5-({[3-(2-oxoazetidin-1-yl)phenyl]amino}methyl)-1,3-thiazol-2-yl]carbamate
- 2411257-53-7
- EN300-26608985
- Z2001571460
-
- インチ: 1S/C18H22N4O3S/c1-18(2,3)25-17(24)21-16-20-11-14(26-16)10-19-12-5-4-6-13(9-12)22-8-7-15(22)23/h4-6,9,11,19H,7-8,10H2,1-3H3,(H,20,21,24)
- InChIKey: QHHKJGRXJQHEDZ-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC=C1CNC1=CC=CC(=C1)N1C(CC1)=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 374.14126175g/mol
- どういたいしつりょう: 374.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 112Ų
tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608985-0.05g |
tert-butyl N-[5-({[3-(2-oxoazetidin-1-yl)phenyl]amino}methyl)-1,3-thiazol-2-yl]carbamate |
2411257-53-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
3. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamateに関する追加情報
Introduction to Tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate (CAS No. 2411257-53-7)
Tert-butyl N-5-{3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2411257-53-7, represents a promising candidate for further research and development in the realm of medicinal chemistry. Its molecular structure incorporates several key functional groups that make it a versatile scaffold for designing novel therapeutic agents.
The compound's structure is characterized by a thiazole core, which is a heterocyclic ring system containing sulfur and nitrogen atoms. Thiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a tert-butyl group at the N5 position enhances the stability of the molecule and may contribute to its solubility and bioavailability. Additionally, the N-substituent with a phenylamino group connected to a 2-oxoazetidinone moiety introduces additional complexity, potentially influencing the compound's interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such compounds with greater accuracy. The thiazole ring in Tert-butyl N-5-{3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate has been shown to exhibit favorable interactions with various enzymes and receptors, making it a valuable scaffold for drug design. Studies have suggested that this compound may inhibit certain kinases and other enzymes involved in cancer progression, although further experimental validation is required.
The phenylamino group in the molecule is particularly noteworthy, as it can serve as a recognition element for biological targets. This moiety has been extensively studied in the development of kinase inhibitors, where it often plays a crucial role in binding to the ATP-binding site of the enzyme. The 2-oxoazetidinone component adds another layer of complexity, potentially influencing the compound's conformational flexibility and its ability to interact with biological targets in multiple ways.
In vitro studies have begun to explore the potential applications of Tert-butyl N-5-{3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate in various therapeutic contexts. Preliminary results suggest that this compound may exhibit inhibitory activity against certain cancer cell lines, possibly through mechanisms involving cell cycle arrest and apoptosis induction. Additionally, its structural features suggest potential applications in treating inflammatory diseases, where modulation of enzyme activity by small molecules is often key.
The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules on a laboratory scale. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain high-purity samples suitable for biological testing. The tert-butyl group at the N5 position also plays a role in protecting reactive sites during synthesis, ensuring that functional groups are introduced at appropriate times.
The potential therapeutic applications of Tert-butyl N-5-{3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate are still being explored, but preliminary data are encouraging. Its unique structural features make it an attractive candidate for further development into a novel drug entity. Future research will focus on optimizing its pharmacological properties through structural modifications and exploring its efficacy in preclinical models.
The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been instrumental in understanding how this compound interacts with potential biological targets. By simulating these interactions computationally, researchers can predict binding affinities and identify key residues involved in binding. These insights can then guide experimental efforts aimed at validating computational predictions and optimizing drug candidates.
In conclusion, Tert-butyl N-5-{3-(2-oxoazetidin-1y)phenylenamine}methyl)-1,3-thiazol-2ylcarbamate} (CAS No.2411257-53-7) is a structurally complex and functionally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug design, and preliminary studies suggest promising applications in treating various diseases. As research continues to uncover new therapeutic possibilities, this compound represents an exciting area for further exploration.
2411257-53-7 (tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate) 関連製品
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 2680738-49-0(5-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1,3-oxazole-4-carboxylic acid)
- 1806723-93-2(4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)
- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)
- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)
- 1803825-11-7(Ethyl 2-fluoro-3-methyl-5-nitrophenylacetate)
- 2227660-94-6((2S)-2-amino-4-(dimethylamino)butan-1-ol)



